N-benzyl-1-[2-(dimethylamino)ethyl]-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide
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Overview
Description
N-benzyl-1-[2-(dimethylamino)ethyl]-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide is a complex organic compound belonging to the piperidine class This compound is known for its unique chemical structure, which includes a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[2-(dimethylamino)ethyl]-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the benzyl and phenylethyl groups via alkylation reactions.
- Incorporation of the dimethylaminoethyl group through nucleophilic substitution.
- Oxidation and reduction reactions to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[2-(dimethylamino)ethyl]-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-1-[2-(dimethylamino)ethyl]-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1-[2-(dimethylamino)ethyl]-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine: A stimulant of the piperidine class that acts as a potent and selective dopamine reuptake inhibitor.
Vanoxerine: A piperazine derivative with similar pharmacological properties.
GBR-12,935: Another piperazine compound with dopamine reuptake inhibition activity.
Uniqueness
N-benzyl-1-[2-(dimethylamino)ethyl]-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for different research purposes.
Properties
IUPAC Name |
N-benzyl-1-[2-(dimethylamino)ethyl]-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-26(2)17-18-27-20-23(13-14-24(27)29)25(30)28(19-22-11-7-4-8-12-22)16-15-21-9-5-3-6-10-21/h3-12,23H,13-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCWHPBBRYGDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC(CCC1=O)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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